molecular formula C23H38O2 B14862922 (1'S,4R,4'R,9'R,10'R,13'S)-2,2,5',5',9'-pentamethylspiro[1,3-dioxolane-4,14'-tetracyclo[11.2.1.01,10.04,9]hexadecane]

(1'S,4R,4'R,9'R,10'R,13'S)-2,2,5',5',9'-pentamethylspiro[1,3-dioxolane-4,14'-tetracyclo[11.2.1.01,10.04,9]hexadecane]

Cat. No.: B14862922
M. Wt: 346.5 g/mol
InChI Key: KIJYVQFJGWLPQH-UPUUWXKTSA-N
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Description

(1’S,4R,4’R,9’R,10’R,13’S)-2,2,5’,5’,9’-pentamethylspiro[1,3-dioxolane-4,14’-tetracyclo[11.2.1.01,10.04,9]hexadecane] is a complex organic compound featuring a unique spiro structure. This compound is characterized by its multiple chiral centers and intricate tetracyclic framework, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1’S,4R,4’R,9’R,10’R,13’S)-2,2,5’,5’,9’-pentamethylspiro[1,3-dioxolane-4,14’-tetracyclo[11.2.1.01,10.04,9]hexadecane] involves multiple steps, including the formation of the spiro linkage and the construction of the tetracyclic core. The synthetic route typically starts with the preparation of the dioxolane ring, followed by the cyclization reactions to form the tetracyclic structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(1’S,4R,4’R,9’R,10’R,13’S)-2,2,5’,5’,9’-pentamethylspiro[1,3-dioxolane-4,14’-tetracyclo[11.2.1.01,10.04,9]hexadecane] undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural complexity allows for the investigation of stereochemical effects on biological activity .

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties, such as anti-inflammatory or analgesic effects. Research into its pharmacokinetics and pharmacodynamics is ongoing .

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of (1’S,4R,4’R,9’R,10’R,13’S)-2,2,5’,5’,9’-pentamethylspiro[1,3-dioxolane-4,14’-tetracyclo[11.2.1.01,10.04,9]hexadecane] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites with high specificity, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1’S,4R,4’R,9’R,10’R,13’S)-2,2,5’,5’,9’-pentamethylspiro[1,3-dioxolane-4,14’-tetracyclo[11.2.1.01,10.04,9]hexadecane] apart from similar compounds is its spiro linkage and the specific arrangement of its chiral centers. These features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C23H38O2

Molecular Weight

346.5 g/mol

IUPAC Name

(1'S,4R,4'R,9'R,10'R,13'S)-2,2,5',5',9'-pentamethylspiro[1,3-dioxolane-4,14'-tetracyclo[11.2.1.01,10.04,9]hexadecane]

InChI

InChI=1S/C23H38O2/c1-19(2)10-6-11-21(5)17(19)9-12-22-13-16(7-8-18(21)22)23(14-22)15-24-20(3,4)25-23/h16-18H,6-15H2,1-5H3/t16-,17+,18-,21+,22-,23-/m0/s1

InChI Key

KIJYVQFJGWLPQH-UPUUWXKTSA-N

Isomeric SMILES

C[C@@]12CCCC([C@H]1CC[C@]34[C@H]2CC[C@@H](C3)[C@]5(C4)COC(O5)(C)C)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC34C2CCC(C3)C5(C4)COC(O5)(C)C)C)C

Origin of Product

United States

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